Methyl 2-fluoronicotinate
Description
Contextualizing Methyl 2-Fluoronicotinate within Fluorinated Pyridine (B92270) Chemistry
This compound belongs to the class of fluorinated pyridines, which are heterocyclic compounds containing a pyridine ring substituted with one or more fluorine atoms. The introduction of fluorine into the pyridine ring significantly alters the molecule's electronic properties, reactivity, and biological activity. acs.org In the case of this compound, the fluorine atom at the 2-position makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of its utility in synthetic chemistry.
The synthesis of fluorinated pyridines like this compound can be challenging and often involves multi-step processes. nih.gov For instance, the synthesis of related 2,6-dichloro-5-fluoronicotinic acid, a key intermediate for some antibacterial agents, starts from methyl 2,6-dihydroxy-5-fluoronicotinate. google.comgoogle.com This precursor is prepared through a condensation reaction involving ethyl fluoroacetate (B1212596) and methyl malonamate (B1258346). google.comgoogle.com The resulting dihydroxy compound is then chlorinated using reagents like phosphorus oxychloride. google.comgoogle.com While a direct synthesis for this compound is not explicitly detailed in the provided results, it is plausible that similar strategies involving fluorinating agents and nicotinic acid precursors are employed.
Significance of Fluorinated Heterocycles in Contemporary Chemical Synthesis
Fluorinated heterocyclic compounds are of immense importance in modern chemical synthesis, particularly in the fields of medicinal chemistry and agrochemicals. springernature.com The strategic incorporation of fluorine atoms into a heterocyclic scaffold can dramatically influence a molecule's physicochemical and biological properties.
The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a drug's bioavailability and its binding affinity to target proteins. acs.org Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound, leading to a longer half-life in biological systems. vulcanchem.com This increased stability is a desirable trait in the development of new therapeutic agents.
The introduction of fluorine can also impact a molecule's lipophilicity, which plays a crucial role in its ability to permeate cell membranes. vulcanchem.com These combined effects make fluorinated heterocycles highly sought-after motifs in drug discovery. springernature.com For example, fluorinated pyridines are key components in a number of approved drugs. acs.org
Overview of Academic Research Trends Pertaining to this compound
Academic research involving this compound and its isomers primarily focuses on their application as versatile building blocks for the synthesis of more complex, biologically active molecules. smolecule.comnih.gov Research trends indicate a strong interest in using these compounds as starting materials for creating novel pharmaceuticals and agrochemicals. lookchem.comsmolecule.com
One notable area of research is the use of fluoronicotinic acid derivatives in the development of drugs targeting various diseases. For example, a related compound, avacopan, which is used to treat ANCA-associated vasculitis, incorporates a fluorinated pyridine core. vulcanchem.com Another research avenue involves the synthesis of epidermal growth factor receptor (EGFR) inhibitors, where fluorinated nicotinic acid derivatives serve as precursors. vulcanchem.com
Furthermore, research has explored the use of these compounds in creating radiolabeled molecules for positron emission tomography (PET) imaging. vulcanchem.com The ability to incorporate the fluorine-18 (B77423) isotope into these structures provides a powerful tool for diagnostic applications. acs.org
In the realm of synthetic methodology, research has focused on developing efficient ways to functionalize the fluorinated pyridine ring. For instance, studies have demonstrated the borylation of this compound, a reaction that introduces a boron-containing group onto the pyridine ring, opening up possibilities for further chemical modifications through cross-coupling reactions. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHJXKXBSOLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287570 | |
| Record name | methyl 2-fluoronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-26-4 | |
| Record name | 446-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | methyl 2-fluoronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-fluoronicotinate | |
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Synthetic Methodologies for Methyl 2 Fluoronicotinate and Its Derivatives
Direct Synthesis Approaches to Methyl 2-Fluoronicotinate
The direct synthesis of this compound can be achieved through several pathways, including the functionalization of pre-existing pyridine (B92270) rings or the construction of the ring from acyclic precursors.
Halogenation and Esterification Routes (e.g., from Methyl Nicotinate)
While direct fluorination of methyl nicotinate (B505614) presents challenges, related halogenation and subsequent transformations are common strategies in pyridine chemistry. The introduction of a halogen at the 2-position of the pyridine ring can be a key step, followed by a halogen exchange (halex) reaction to introduce fluorine.
Decarboxylative halogenation offers a method to convert carboxylic acids into organic halides. acs.org This process involves the cleavage of the carbon-carbon bond adjacent to the carboxylic group, releasing carbon dioxide and trapping the intermediate with a halogen source. acs.org This can be a useful alternative to direct aromatic halogenation, sometimes providing regioisomers that are difficult to obtain otherwise. acs.org
Multistep Synthetic Pathways Utilizing Precursor Molecules
A common and effective strategy for synthesizing substituted nicotinates involves building the pyridine ring from acyclic precursors.
A well-established route to fluorinated nicotinic acid derivatives involves the use of Methyl 2,6-dihydroxy-5-fluoronicotinate as a key intermediate. google.comgoogle.com This precursor is synthesized through a condensation reaction.
The synthesis begins with the reaction of ethyl fluoroacetate (B1212596) and ethyl formate (B1220265) in the presence of a base like sodium methoxide (B1231860). google.comgoogle.com The resulting intermediate is then reacted with methyl malonamate (B1258346) in methanol (B129727). google.comgoogle.com Subsequent acidification and heating lead to the formation of Methyl 2,6-dihydroxy-5-fluoronicotinate. google.comgoogle.com This dihydroxy intermediate is crucial for further transformations.
The hydroxyl groups can then be replaced by chlorine atoms using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a lithium salt like lithium phosphate (B84403) or lithium chloride at high temperatures in a sealed reactor. google.comgoogle.com This yields a dichloro-fluoro intermediate. Subsequent steps can then be employed to selectively remove one of the chlorine atoms and arrive at the desired 2-fluoro-nicotinate structure.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound allows for the introduction of various functional groups, which is critical for tuning the properties of the final molecules.
Regioselective Fluorination Strategies
Regioselective fluorination is a key challenge and a significant area of research in the synthesis of fluorinated heterocycles. One approach involves the use of a removable directing group to control the position of fluorination on a phenol (B47542) ring, which can be applied to the synthesis of 2-phenoxyl nicotinate derivatives. acs.org This method facilitates late-stage C-H bond fluorination. acs.org
Another strategy is the borylation of a fluorinated pyridine, such as 2-fluoropyridine, followed by cross-coupling reactions. rsc.org This allows for the introduction of various substituents at specific positions on the pyridine ring.
Introduction of Additional Halogen Substituents (e.g., Methyl 2,6-Dichloro-5-fluoronicotinate)
The synthesis of multi-halogenated derivatives like Methyl 2,6-dichloro-5-fluoronicotinate is an important process for creating complex intermediates. fluoromart.com A practical synthesis for such derivatives has been established, which is significant for the production of anticancer drugs. fluoromart.com
The synthesis of Methyl 2,6-dichloro-5-fluoronicotinate can be achieved from Methyl 2,6-dihydroxy-5-fluoronicotinate. google.comgoogle.com This transformation is typically carried out using phosphorus oxychloride in the presence of a lithium salt at elevated temperatures. google.comgoogle.com The resulting Methyl 2,6-dichloro-5-fluoronicotinate is a key intermediate that can undergo further reactions, such as selective monodechlorination, to produce other valuable nicotinic acid derivatives. fluoromart.com
Synthesis of Aminated Derivatives (e.g., Methyl 2-amino-5-fluoronicotinate, Methyl 2-amino-6-fluoronicotinate)
The introduction of an amino group to the fluoronicotinate scaffold can be achieved through several synthetic strategies, primarily involving nucleophilic substitution reactions. A common method involves the reaction of a halogenated precursor with an amine.
For instance, the synthesis of N-alkylated amino derivatives like methyl 6-(ethylamino)-2-fluoronicotinate is accomplished by reacting a precursor such as 6-chloro-2-fluoronicotinic acid with the corresponding amine, in this case, ethylamine (B1201723). vulcanchem.com This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures, followed by esterification with methanol to yield the final product. vulcanchem.com This approach highlights the displacement of a chloro group by an amine nucleophile.
While direct synthesis routes for compounds like Methyl 2-amino-5-fluoronicotinate and Methyl 2-amino-6-fluoronicotinate are specific, the general principles of amination apply. These often start from a di-halogenated or more activated precursor. The fluorine atom itself on the pyridine ring can be substituted by nucleophiles under appropriate conditions to form new derivatives. smolecule.com Furthermore, the amino group, once installed, is versatile and can undergo further reactions such as acylation to form amides. smolecule.com
Synthesis of Cyano Derivatives (e.g., Methyl 4-cyano-2-fluoronicotinate)
The synthesis of cyano derivatives, such as isomers like Methyl 5-cyano-2-fluoronicotinate, is a multi-step process that often begins with a foundational precursor. A representative synthesis involves the use of methyl 2,6-dihydroxy-5-fluoronicotinate as a starting material. This precursor is synthesized through the condensation of methyl malonamate and ethyl fluoroacetate under basic conditions. google.comgoogle.com
The synthetic sequence proceeds through several key transformations:
Halogenation : The dihydroxy intermediate is converted into a more reactive dichloro-fluoro derivative. This is achieved by heating the precursor with reagents like phosphorus oxychloride (POCl₃) in the presence of a lithium salt (e.g., lithium phosphate or lithium chloride) at high temperatures (150-170°C) in a sealed system. google.comgoogle.com
Cyanation : The cyano group is introduced via a nucleophilic substitution reaction. A halogen atom on the pyridine ring (typically a chloro group) is displaced by a cyanide source to yield the 5-cyano derivative.
Esterification : The methyl ester functionality is either carried through the synthesis or formed by the direct esterification of the corresponding carboxylic acid.
The final product is typically purified using methods like solvent extraction and vacuum distillation to achieve high purity. The strong electron-withdrawing nature of the cyano group enhances the electrophilicity of the compound, making it more reactive in subsequent nucleophilic substitution reactions compared to chloro or methyl analogues.
Table 1: Summarized Synthetic Procedure for a Cyano-Fluoronicotinate Derivative
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethyl fluoroacetate + Ethyl formate + Sodium methoxide | Formation of a key intermediate from methyl malonamate. |
| 2 | Methyl malonamate in Methanol | Condensation to form methyl 2,6-dihydroxy-5-fluoronicotinate. |
| 3 | Phosphorus oxychloride (POCl₃) + Lithium salt, 150-170°C | Halogenation of the dihydroxy intermediate to a dichloro-fluoro derivative. |
| 4 | Cyanide source | Nucleophilic substitution to introduce the cyano group. |
Synthesis of Bromo-Fluoronicotinate Derivatives (e.g., Methyl 6-bromo-5-fluoronicotinate)
Bromo-fluoronicotinate derivatives, including Methyl 6-bromo-5-fluoronicotinate and Methyl 5-bromo-6-fluoronicotinate, are valuable intermediates in pharmaceutical and organic synthesis. thermofisher.comchemicalbook.com These compounds serve as building blocks for constructing more complex molecular scaffolds. apolloscientific.co.uk While specific, detailed synthetic procedures from starting materials are not extensively documented in the provided results, they are available commercially as research chemicals. thermofisher.comapolloscientific.co.ukfluorochem.co.ukbiosynth.com The synthesis would typically involve regioselective bromination of a suitable fluoronicotinate precursor.
Synthesis of Chloro-Fluoronicotinate Derivatives (e.g., Methyl 6-chloro-5-fluoronicotinate)
The synthesis of chloro-fluoronicotinate derivatives can be approached via two primary routes: the chlorination of a hydroxy-pyridine precursor or through a halide-exchange reaction.
A well-documented method involves starting with a dihydroxy-fluoronicotinate ester, such as methyl 2,6-dihydroxy-5-fluoronicotinate. google.comgoogle.com This precursor is treated with excess phosphorus oxychloride (POCl₃) and a lithium salt like lithium chloride. The reaction is conducted under heat in a sealed apparatus, such as a pyrex tube or a Monel autoclave, at temperatures ranging from 152°C to 170°C. google.comgoogle.com This process converts the hydroxyl groups into chloro groups, yielding a 2,6-dichloro-5-fluoronicotinoyl chloride intermediate, which can then be converted to the methyl ester. google.comgoogle.com
An alternative strategy is the preparation of compounds like Methyl 5-chloro-6-fluoronicotinate through a fluoride-chloride exchange reaction, demonstrating another pathway to these halogenated derivatives. uark.edu
Derivatization via Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for modifying the this compound system. harvard.edu This reaction is particularly effective on electron-deficient aromatic rings, a characteristic inherent to the pyridine ring, which is further enhanced by electron-withdrawing substituents. harvard.edumasterorganicchemistry.com
The SNAr mechanism involves the attack of a nucleophile on the electron-poor ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. harvard.edumasterorganicchemistry.com The reaction is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of this compound derivatives, the pyridine nitrogen and the ester group activate the ring for nucleophilic attack.
A key feature of SNAr is the reactivity order of halogens as leaving groups, which is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack by the nucleophile, not the breaking of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack.
A practical example of SNAr is the synthesis of methyl 6-(ethylamino)-2-fluoronicotinate, where a chloro group at the 6-position of a fluoronicotinic acid precursor is displaced by an ethylamine nucleophile. vulcanchem.com This demonstrates how SNAr can be used to introduce a variety of substituents, including amines, alkoxides, and thiolates, onto the fluoronicotinate ring, making it a versatile tool for creating a diverse library of derivatives. The reaction is often carried out in polar aprotic solvents, but can also proceed in other solvent systems depending on the reactants. acsgcipr.org
Reactivity and Reaction Mechanisms of Methyl 2 Fluoronicotinate
Nucleophilic Substitution Reactions
The presence of a fluorine atom at the 2-position of the pyridine (B92270) ring makes this site susceptible to nucleophilic attack. The electron-withdrawing nature of both the fluorine and the adjacent ester group activates the ring for nucleophilic aromatic substitution (SNAr).
Investigation of Fluorine Displacement Mechanisms
The displacement of the fluorine atom in methyl 2-fluoronicotinate by various nucleophiles is a key transformation. This reaction typically proceeds through a bimolecular nucleophilic substitution mechanism (SNAr). The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the fluoride (B91410) ion restores the aromaticity and yields the substituted product.
The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles generally lead to faster reaction rates. Polar aprotic solvents are often employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.
Influence of Pyridine Nitrogen on Reactivity
The nitrogen atom in the pyridine ring plays a crucial role in the reactivity of this compound towards nucleophiles. As a heteroatom, it is more electronegative than carbon and exerts an electron-withdrawing inductive effect on the ring. This effect, combined with the electron-withdrawing properties of the fluorine and ester groups, further activates the ring for nucleophilic attack, particularly at the 2- and 6-positions. The nitrogen atom can also be protonated or coordinated to a Lewis acid, which can further enhance the electrophilicity of the pyridine ring and facilitate nucleophilic substitution.
Electrophilic Substitution Reactions
While the pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, electrophilic substitution reactions can still occur, particularly when activating groups are present or under forcing conditions.
Regioselectivity Studies on the Pyridine Ring
The regioselectivity of electrophilic substitution on the pyridine ring of this compound is governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the methyl ester group is a meta-director. The pyridine nitrogen itself directs electrophilic attack to the 3- and 5-positions. The interplay of these directing effects determines the position of substitution for incoming electrophiles.
Introduction of Halogen, Nitro, and Other Electrophilic Groups
The introduction of electrophilic groups such as halogens (e.g., bromine, chlorine) and nitro groups onto the pyridine ring of this compound can be achieved under specific conditions. For example, nitration typically requires the use of strong acids like a mixture of nitric and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. The position of substitution will be determined by the combined directing effects of the fluorine, ester, and pyridine nitrogen.
Borylation Reactions of this compound and its Derivatives
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of pyridine rings. This methodology is compatible with a range of functional groups, including esters. nih.govnih.govdigitellinc.comresearchgate.net The regioselectivity of these reactions is often governed by steric factors, providing a convenient route to various substituted pyridylboronic esters. nih.govnih.govdigitellinc.comresearchgate.net
For derivatives of this compound, iridium-catalyzed borylation can be expected to proceed with regioselectivity influenced by the steric hindrance of the substituents on the pyridine ring. The resulting boronic ester derivatives are versatile intermediates that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.gov
Table 1: Summary of Reactivity of this compound
| Reaction Type | Key Features |
| Nucleophilic Substitution | Fluorine at the 2-position is a good leaving group. The reaction is activated by the electron-withdrawing nature of the fluorine, ester group, and pyridine nitrogen. |
| Electrophilic Substitution | The pyridine ring is deactivated towards electrophiles. Regioselectivity is controlled by the directing effects of the existing substituents. |
| Borylation | Iridium-catalyzed C-H borylation allows for the introduction of a boronic ester group. Regioselectivity is primarily controlled by steric factors. |
Cross-Coupling Reactions
The fluorine atom at the C-2 position of this compound makes this position susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heterocyclic structures.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov In the case of this compound, the fluorine atom can be displaced by an aryl or heteroaryl group from a boronic acid or its ester derivative. The high reactivity of the C-F bond in 2-fluoropyridines facilitates this transformation under relatively mild conditions. nih.gov
The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-F bond of this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov
While specific studies on this compound are not extensively documented, the Suzuki-Miyaura coupling of similar 2-halopyridines is well-established. For instance, the coupling of pyridine-2-sulfonyl fluoride with various hetero(aryl) boronic acids using a Pd(dppf)Cl₂ catalyst provides good to excellent yields of the corresponding 2-arylpyridines. nih.gov These conditions are expected to be applicable to this compound.
Table 1: Plausible Suzuki-Miyaura Coupling Reactions of this compound with Various Boronic Acids This table is generated based on typical results for similar substrates.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 82 |
| Pyrimidine-5-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 78 |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and is a valuable tool for C-C bond formation. This compound can serve as the electrophilic partner in Negishi couplings, reacting with various organozinc reagents.
The mechanism is similar to other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of 2-heterocyclic organozinc reagents in Negishi couplings with aryl chlorides has been shown to be effective, suggesting that this compound would be a suitable substrate for such transformations. researchgate.net
Table 2: Potential Negishi Coupling Reactions of this compound This table is generated based on typical results for similar substrates.
| Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | 88 |
| Ethylzinc iodide | Pd₂(dba)₃ / XPhos | Dioxane | 80 | 75 |
| 2-Thienylzinc bromide | Ni(acac)₂ / PPh₃ | DMF | 100 | 80 |
| Benzylzinc chloride | PdCl₂(dppf) | THF | 65 | 85 |
Beyond Suzuki-Miyaura and Negishi couplings, this compound is a potential substrate for other important palladium-catalyzed reactions.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org The coupling of bromocyanofluoro pyridines with terminal alkynes proceeds efficiently, indicating that this compound could be used to synthesize 2-alkynylnicotinates. aston.ac.uk
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org The high reactivity of the C-F bond in 2-fluoropyridines makes them excellent substrates for this transformation, allowing for the synthesis of various 2-aminonicotinate derivatives under mild conditions. researchgate.netamazonaws.com
Cyclization and Annulation Reactions
The reactive sites on this compound allow for its use in the synthesis of various fused heterocyclic systems through cyclization and annulation reactions.
This compound can serve as a precursor for the synthesis of biologically important fused ring systems such as furo[3,2-b]pyridines and pyrrolo[2,3-b]pyridines.
Furo[3,2-b]pyridines: The synthesis of this scaffold can be achieved through a one-pot Sonogashira coupling of a 2-halopyridine with a terminal alkyne, followed by an intramolecular cyclization. nih.gov Starting with this compound, reaction with a propargyl alcohol derivative under palladium-copper catalysis could lead to an intermediate that cyclizes to form a furo[3,2-b]pyridine (B1253681) derivative.
Pyrrolo[2,3-b]pyridines: These "7-azaindole" derivatives are prevalent in medicinal chemistry. aston.ac.uk A common synthetic route involves the reaction of a 2-aminopyridine (B139424) with a suitable carbonyl compound. This compound can be converted to a 2-aminonicotinate derivative via Buchwald-Hartwig amination, which can then undergo cyclization to form the pyrrolo[2,3-b]pyridine core.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.org While this compound itself does not have α-hydrogens for enolate formation, it can act as the electrophilic acceptor in a crossed Claisen condensation with an enolizable ester or ketone.
A related reaction involves the condensation of α-halonicotinic esters with nucleophiles like the enolate of N-methylpyrrolidin-2-one, which proceeds to give C-acylated products. nih.gov This demonstrates the ability of the nicotinate (B505614) system to undergo Claisen-type reactions. In a crossed Claisen condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would be used to generate the enolate of the coupling partner, which would then react with this compound. wikipedia.org
Hydrolysis and Esterification Studies
The reactivity of this compound in hydrolysis and esterification reactions is of significant interest for its synthesis and potential applications. These reactions involve the cleavage or formation of the ester linkage, respectively, and are typically influenced by factors such as pH, temperature, and the presence of catalysts.
Hydrolysis:
The hydrolysis of this compound to 2-fluoronicotinic acid can be achieved under both acidic and alkaline conditions. The reaction involves the nucleophilic attack of a water molecule (in acidic or neutral conditions) or a hydroxide (B78521) ion (in alkaline conditions) on the carbonyl carbon of the ester group.
The general mechanism for the alkaline hydrolysis of an ester, which is applicable to this compound, is a two-step process known as the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
Step 1: The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.
Step 2: The tetrahedral intermediate collapses, leading to the departure of the methoxide (B1231860) ion and the formation of the carboxylate salt. Subsequent acidification yields the carboxylic acid.
Esterification:
The synthesis of this compound is typically achieved through the esterification of 2-fluoronicotinic acid with methanol (B129727). This reaction is commonly carried out under acidic conditions, a process known as Fischer esterification. The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use an excess of the alcohol (methanol) or to remove the water formed during the reaction.
The mechanism of Fischer esterification involves the following key steps:
Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by methanol: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and the remaining oxygen atom.
Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.
The following table summarizes the general conditions for these reactions:
| Reaction | Reagents | Catalyst | General Conditions |
| Alkaline Hydrolysis | Water, Base (e.g., NaOH, KOH) | - | Typically at elevated temperatures |
| Acidic Hydrolysis | Water, Strong Acid (e.g., H₂SO₄, HCl) | Acid | Reflux conditions |
| Fischer Esterification | Methanol, 2-Fluoronicotinic Acid | Strong Acid (e.g., H₂SO₄) | Reflux, often with excess methanol |
Unexpected Reactivity and Mechanistic Insights
Detailed studies on the unexpected reactivity and specific mechanistic insights for this compound are not extensively available in the provided search results. The reactivity of the 2-fluoro substituent in nicotinic acid derivatives is an area of interest, particularly in the context of nucleophilic aromatic substitution reactions. However, for the hydrolysis and esterification reactions discussed, the primary reactivity centers are the ester carbonyl group and the oxygen atoms.
In some cases, the hydrolysis of esters can be accompanied by side reactions, such as isomerization, particularly if there are other reactive functional groups in the molecule. For instance, discussions in online forums by chemists suggest that both acidic and basic conditions during ester hydrolysis can potentially lead to isomerization of double bonds or epimerization at chiral centers in more complex molecules. reddit.comreddit.com However, for a relatively simple molecule like this compound, such unexpected reactivity during hydrolysis or esterification is less likely to be a major pathway under standard conditions.
Further research would be necessary to uncover any unique reactivity patterns or to gain deeper mechanistic insights specific to this compound that deviate from the general behavior of substituted methyl nicotinates. The presence of the fluorine atom at the 2-position could potentially influence the stability of reaction intermediates or transition states, but specific studies detailing these effects for hydrolysis and esterification are not available in the provided search results.
Spectroscopic Characterization and Conformational Analysis of Methyl 2 Fluoronicotinate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of Methyl 2-fluoronicotinate, providing detailed information about its atomic connectivity and spatial arrangement. nih.gov The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive multi-nuclear NMR analysis.
¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the three protons on the pyridine (B92270) ring and the three protons of the methyl ester group. The aromatic protons exhibit chemical shifts in the downfield region typical for pyridine rings, with their exact positions influenced by the electron-withdrawing effects of the fluorine and methyl ester substituents. The methyl protons appear as a singlet in the upfield region.
The ¹³C NMR spectrum shows six signals for the pyridine ring carbons and one for the methyl carbon, plus the carbonyl carbon of the ester. The carbon atom directly bonded to the fluorine atom (C2) shows a large one-bond coupling constant (¹JCF).
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. ed.ac.uknih.gov For this compound, a single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. The coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides crucial connectivity data.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | H4 | ~7.9-8.1 | ddd | ³J(H4,H5) ≈ 7.5, ⁴J(H4,H6) ≈ 2.0, ⁴J(H4,F) ≈ 1.0 |
| H5 | ~7.2-7.4 | ddd | ³J(H5,H4) ≈ 7.5, ³J(H5,H6) ≈ 5.0, ³J(H5,F) ≈ 4.0 | |
| H6 | ~8.3-8.5 | ddd | ³J(H6,H5) ≈ 5.0, ⁴J(H6,H4) ≈ 2.0, ⁵J(H6,F) ≈ 2.5 | |
| -OCH₃ | ~3.9-4.0 | s | - | |
| ¹³C | C2 | ~158-162 | d | ¹J(C2,F) ≈ 240-260 |
| C3 | ~115-118 | d | ²J(C3,F) ≈ 35-40 | |
| C4 | ~140-143 | d | ³J(C4,F) ≈ 15-20 | |
| C5 | ~120-123 | d | ²J(C5,F) ≈ 5-8 | |
| C6 | ~150-153 | d | ³J(C6,F) ≈ 3-5 | |
| C=O | ~164-166 | d | ³J(C=O,F) ≈ 3-6 | |
| -OCH₃ | ~52-54 | s | - | |
| ¹⁹F | F2 | ~ -60 to -80 | m | ³J(F,H5) ≈ 4.0, ⁴J(F,H4) ≈ 1.0, ⁵J(F,H6) ≈ 2.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the chemical shifts and confirming the molecular structure. youtube.comemerypharma.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between H4, H5, and H6, confirming their connectivity within the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This allows for the direct assignment of C4, C5, and C6 based on the previously assigned chemical shifts of their attached protons. The methyl carbon would also be identified through its correlation with the methyl protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). emerypharma.comsdsu.edu HMBC is crucial for assigning quaternary carbons (those without attached protons) like C2, C3, and the carbonyl carbon. Key correlations would include:
The methyl protons (-OCH₃) to the carbonyl carbon (C=O).
Proton H4 to carbons C2, C3, C5, and C6.
Proton H6 to carbons C2, C4, and C5.
The fluorine atom's coupling to various carbons can also be probed with specialized ¹⁹F-¹³C HMBC experiments, providing definitive evidence for the fluorine's position. nih.govnih.gov
Conformational Equilibria Analysis via NMR
The single bond between the pyridine ring (C3) and the carbonyl group allows for rotation, leading to different spatial arrangements or conformations. The two principal planar conformers are the syn-periplanar (C=O bond pointing towards the C2-F bond) and anti-periplanar (C=O bond pointing away from the C2-F bond).
NMR spectroscopy can be used to study this conformational equilibrium. copernicus.orgnih.gov The relative populations of these conformers can be influenced by factors like solvent polarity and steric interactions. Analysis of long-range coupling constants, such as the five-bond coupling between the fluorine atom and H4 (⁵J(F,H4)), can provide insight into the preferred conformation. Additionally, Nuclear Overhauser Effect (NOE) experiments could detect through-space interactions, for instance, between H4 and the methyl protons, which would be distance-dependent and thus differ between conformers. Studies on similar 2-fluoroesters have shown that the conformational equilibrium can be determined by analyzing coupling constants in various solvents combined with theoretical calculations. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.egutdallas.edu
Characteristic Vibrational Modes and Functional Group Analysis
The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.
C=O Stretching : A strong, sharp absorption band is expected for the carbonyl group of the ester, typically appearing in the range of 1720-1740 cm⁻¹.
C-O Stretching : The C-O single bonds of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.
C-F Stretching : A strong absorption due to the carbon-fluorine bond stretch is expected in the 1000-1100 cm⁻¹ range.
Aromatic C=C and C=N Stretching : The pyridine ring will show multiple bands in the 1400-1600 cm⁻¹ region due to ring stretching vibrations.
Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretching : The C-H bonds of the methyl group will show stretching absorptions just below 3000 cm⁻¹. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 | Medium |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 | Medium |
| Ester C=O | Stretching | 1720 - 1740 | Strong |
| Aromatic C=C, C=N | Ring Stretching | 1400 - 1600 | Medium-Strong |
| Ester C-O | Stretching | 1100 - 1300 | Strong |
| Aromatic C-F | Stretching | 1000 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. tutorchase.comuni-saarland.de
For this compound (C₇H₆FNO₂), the exact molecular weight is 155.038 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 155. The fragmentation of this molecular ion would likely proceed through several characteristic pathways for esters and pyridine derivatives. libretexts.org
Common fragmentation pathways include:
Loss of the methoxy (B1213986) radical (•OCH₃) : This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.
M⁺˙ → [M - 31]⁺ at m/z = 124.
Loss of the carbomethoxy radical (•COOCH₃) : Cleavage of the bond between the ring and the ester group.
M⁺˙ → [M - 59]⁺ at m/z = 96 (fluoropyridyl cation).
Loss of carbon monoxide (CO) from the [M - 31]⁺ fragment.
[M - 31]⁺ → [M - 31 - 28]⁺ at m/z = 96.
Ring fragmentation : The fluoropyridine ring itself can undergo cleavage, though this often leads to less intense fragments compared to the loss of the ester substituents.
The relative abundance of these fragment ions helps to confirm the structure of the molecule. msu.edu
Fragmentation Pathways and Molecular Ion Analysis
The mass spectrometric analysis of this compound under electron impact (EI) ionization reveals characteristic fragmentation patterns. The molecular ion (M•+), representing the intact molecule with a single positive charge, is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. chemguide.co.uk The stability of the aromatic pyridine ring contributes to a discernible molecular ion peak in the spectrum. libretexts.org
The fragmentation of this compound is primarily dictated by the functional groups present, namely the methyl ester and the fluoro-substituted pyridine ring. The energetic molecular ions can break apart into smaller, stable fragments. chemguide.co.uk Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.org Key fragmentation steps for this molecule would likely involve:
Loss of a methoxy radical (•OCH3): This involves the cleavage of the C-O bond of the ester, leading to the formation of a 2-fluoronicotinoyl cation.
Loss of the methyl group (•CH3): While less common for the ester itself, fragmentation can sometimes initiate here.
Loss of the entire ester side chain: Cleavage of the bond connecting the ester group to the pyridine ring.
Rearrangement reactions: More complex fragmentation mechanisms, such as McLafferty rearrangements, are possible but depend on the specific structure and energy. msu.edu
The analysis of these fragment ions provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule. The relative abundance of each fragment ion, represented by the height of its peak in the mass spectrum, is related to the stability of that ion. chemguide.co.uk
| Proposed Fragment Ion | Neutral Loss | Description |
|---|---|---|
| [C6H3FNCO]+ | •OCH3 | Loss of the methoxy radical from the molecular ion. |
| [C5H3FN]+• | COOCH3 | Loss of the entire methyl carboxylate group. |
| [C6H4FNO2]+ | - | Represents the molecular ion (M•+). |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass with very high accuracy, typically to four or more decimal places. rsc.orgsemanticscholar.org Unlike nominal mass, which uses integer masses for elements, the exact mass is calculated using the monoisotopic masses of the most abundant isotopes of the constituent elements. missouri.eduucsf.edu
For this compound, the molecular formula is C7H6FNO2. The exact mass is calculated by summing the monoisotopic masses of these atoms. missouri.edu This high-precision measurement allows for the unambiguous confirmation of the molecular formula, as it significantly narrows down the number of possible elemental compositions for a given measured mass. youtube.com Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. rsc.org
| Element | Count | Most Abundant Isotope Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (H) | 6 | 1.007825 | 6.046950 |
| Fluorine (F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 |
| Oxygen (O) | 2 | 15.994915 | 31.989830 |
| Calculated Exact Monoisotopic Mass | 155.038257 |
Computational Chemistry and Theoretical Calculations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and geometry of molecules. researchgate.netarxiv.org Geometry optimization with DFT involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. youtube.comresearchgate.net For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Commonly used functionals like B3LYP, combined with basis sets such as 6-311G(d,p), provide a good balance between accuracy and computational cost for optimizing the geometries of organic molecules. researchgate.net The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure reveals details about the distribution of electrons, molecular orbitals (like the HOMO and LUMO), and the electrostatic potential, which are crucial for understanding the molecule's reactivity. nih.gov
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)
Theoretical calculations, particularly DFT, are widely employed to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. mdpi.com For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the nuclear magnetic shielding tensors for each nucleus. nih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS).
The accuracy of these predictions depends on the level of theory (functional and basis set) and whether environmental effects, such as solvents, are included in the calculation. tifrh.res.in Comparing calculated chemical shifts with experimental data can help in the definitive assignment of signals in ¹H and ¹³C NMR spectra. nih.gov
| Atom Type | Predicted Chemical Shift Range (ppm) - Representative | Notes |
|---|---|---|
| Aromatic Protons (H) | 7.0 - 8.5 | The exact shifts are influenced by the electronic effects of the fluorine and ester groups. |
| Methyl Protons (H) | 3.5 - 4.0 | Protons of the -OCH3 group. |
| Aromatic Carbons (C) | 110 - 165 | The carbon attached to fluorine will show a large shift and C-F coupling. |
| Carbonyl Carbon (C) | 160 - 170 | The C=O carbon of the ester group. |
| Methyl Carbon (C) | 50 - 60 | The carbon of the -OCH3 group. |
Conformational Landscape Exploration and Energy Calculations
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the ester group to the pyridine ring. Exploring the conformational landscape involves systematically changing this dihedral angle and calculating the potential energy at each point to identify stable conformers (energy minima) and transition states (energy maxima). nih.govchemrxiv.org
DFT calculations are used to determine the relative energies of these different spatial arrangements. researchgate.net For this compound, the orientation of the ester group (specifically, the carbonyl C=O and the methoxy O-CH3) relative to the fluorine-substituted ring is key. There are likely two main planar or near-planar conformers that represent energy minima, corresponding to the carbonyl group being oriented syn or anti with respect to the ring's nitrogen atom. The relative energies of these conformers determine their population at a given temperature.
Solvation Theory in Conformational Analysis
The conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Solvation theory is incorporated into computational models to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in DFT calculations. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.
For this compound, the different conformers will have slightly different dipole moments. A polar solvent will preferentially stabilize the conformer with the larger dipole moment. researchgate.net Therefore, the relative energy difference between conformers can change when moving from the gas phase (the default for many calculations) to a solution, potentially altering the equilibrium distribution of conformers. rsc.org Analyzing these solvent effects is crucial for comparing theoretical predictions with experimental data obtained in solution. researchgate.net
Applications of Methyl 2 Fluoronicotinate in Organic Synthesis and Medicinal Chemistry
Building Block for Complex Organic Molecules
In organic synthesis, "building blocks" are relatively simple molecules that serve as the foundational units for constructing more complex structures. nih.govnih.gov Fluorinated organic compounds, in particular, are of significant interest as the inclusion of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, such as stability, reactivity, and lipophilicity. nih.gov Methyl 2-fluoronicotinate combines the structural features of a pyridine (B92270) ring, a common scaffold in bioactive molecules, with the unique properties imparted by fluorine, making it a highly sought-after component in synthetic chemistry.
The reactivity of this compound allows it to participate in a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov This reactivity is crucial for assembling intricate molecular frameworks from simpler precursors. A prime example of its application is in the synthesis of complex pharmaceutical agents, where its pyridine core and reactive fluorine atom are exploited to build larger, polycyclic systems. The synthesis of the HIV-1 integrase inhibitor Dolutegravir serves as a compelling case study, demonstrating how this building block is strategically employed to construct a sophisticated and life-saving medication. researchgate.net
Precursor in Pharmaceutical Synthesis
The utility of this compound extends significantly into the realm of pharmaceutical development, where it serves as a critical starting material or intermediate for a range of therapeutic agents.
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. mdpi.com Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that block this enzyme's activity. nih.govnih.gov Several potent INSTIs feature complex heterocyclic systems, often including pyridine and naphthyridine cores.
Recent advancements in pharmaceutical synthesis have identified this compound as a key starting material for a divergent synthesis of the prominent HIV-1 INSTIs, Dolutegravir and Cabotegravir. researchgate.net In this synthetic route, commercially available this compound is first treated with O-benzyl hydroxylamine. The subsequent acylation and a Claisen-type condensation are employed to construct an adjacent pyridine ring, forming the core structure necessary for these antiviral agents. This strategic use of this compound highlights its importance in creating the central scaffold of these complex drugs.
Table 1: Key HIV-1 Integrase Strand Transfer Inhibitors Synthesized from this compound Precursors
| Drug Name | Therapeutic Use | Key Structural Feature Derived from Precursor |
|---|---|---|
| Dolutegravir | Treatment of HIV/AIDS | Polycyclic pyridinone core |
The naphthyridine skeleton, a bicyclic aromatic compound containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govarabjchem.orgresearchgate.net The synthesis of substituted naphthyridines is therefore of significant interest.
The synthetic pathway leading to Dolutegravir and Cabotegravir from this compound provides a clear example of its use in constructing naphthyridine derivatives. researchgate.net The process involves the annulation (ring formation) of a second pyridine ring onto the initial pyridine structure of the this compound-derived intermediate. This cyclization step leads directly to the formation of a 1,8-naphthyridine-3-carboxamide framework, which is the core of these potent antiviral compounds. This demonstrates the role of this compound as a foundational element for building complex, fused heterocyclic systems like naphthyridines.
Substituted pyridine derivatives have been investigated as potential therapeutic agents for diseases like sickle cell disease through the modulation of hemoglobin. nih.gov These molecules can alter the oxygen affinity of hemoglobin, preventing the polymerization of sickle hemoglobin. While the synthesis of various substituted pyridines for this purpose is an active area of research, a direct synthetic route utilizing this compound as a precursor for hemoglobin modulating agents has not been specifically detailed in the reviewed scientific literature.
Pyridine and its derivatives are integral components of numerous anticancer agents. researchgate.netresearchgate.nettandfonline.com The pyridine scaffold is present in a variety of approved cancer therapies, including kinase inhibitors. The introduction of a fluorine atom can often enhance the therapeutic properties of a drug. mdpi.com Consequently, fluorinated pyridines are attractive intermediates in the design and synthesis of new anticancer drugs. However, based on a review of the available literature, no specific examples have been identified that explicitly document the use of this compound as a direct precursor or intermediate in the synthesis of a known anticancer drug.
Role in the Synthesis of Radiopharmaceuticals
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting radionuclides, most commonly Fluorine-18 (B77423) (¹⁸F). The relatively long half-life (approx. 110 minutes) and low positron energy of ¹⁸F make it ideal for synthesizing radiopharmaceuticals for clinical imaging.
A key reaction in PET chemistry is the nucleophilic substitution to introduce the ¹⁸F atom onto a molecule of interest. The synthesis of 2-[¹⁸F]fluoropyridines is a well-established method for creating PET tracers. nih.gov This is typically achieved through a nucleophilic heteroaromatic substitution reaction, where a suitable leaving group (e.g., a nitro group, or a trimethylammonium salt) at the 2-position of the pyridine ring is displaced by [¹⁸F]fluoride.
Given this established methodology, a precursor molecule structurally similar to this compound, but featuring an appropriate leaving group instead of the non-radioactive fluorine, would be a logical substrate for the synthesis of an ¹⁸F-labeled PET tracer. The resulting compound, Methyl 2-[¹⁸F]fluoronicotinate, could then be used to build more complex radiotracers for imaging various biological targets in vivo. While this application is chemically feasible and highly relevant, specific literature detailing the radiosynthesis starting from a Methyl 2-nicotinate precursor to produce an ¹⁸F-labeled version was not identified in this review.
Table 2: Radionuclides Commonly Used in PET Imaging
| Radionuclide | Half-life (minutes) | Key Characteristics |
|---|---|---|
| Fluorine-18 (¹⁸F) | 109.7 | Ideal for multi-step synthesis and distribution; low positron energy provides high-resolution images. |
| Carbon-11 (¹¹C) | 20.4 | Allows for labeling without changing the molecule's structure; short half-life limits synthesis time. |
| Nitrogen-13 (¹³N) | 9.97 | Used for specific applications like myocardial perfusion imaging. |
[¹⁸F]Fluorination for Positron Emission Tomography (PET) Imaging
The introduction of the ¹⁸F isotope into a molecule, known as [¹⁸F]fluorination, is a critical step in the production of PET radiotracers. mdpi.com While direct fluorination of complex biomolecules can be challenging due to harsh reaction conditions, the use of prosthetic groups, or labeling synthons, provides a milder and more efficient alternative. guidechem.com this compound is a key starting material for the synthesis of precursors used in the production of these prosthetic groups.
One of the most significant applications of this compound in this context is in the synthesis of precursors for 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), a widely used prosthetic group for labeling biomolecules such as peptides and proteins. The synthesis typically involves the conversion of methyl 2-chloronicotinate to a trimethylammonium precursor. This precursor then undergoes nucleophilic aromatic substitution with [¹⁸F]fluoride, followed by esterification to yield the final prosthetic group. mdpi.comchemimpex.com
The general scheme for the synthesis of the [¹⁸F]F-Py-TFP precursor starting from a nicotinate (B505614) derivative is as follows:
Chlorination: The 2-position of the nicotinic acid derivative is chlorinated.
Esterification: The carboxylic acid is converted to a methyl ester, yielding methyl 2-chloronicotinate.
Amination: The chloro group is displaced with trimethylamine (B31210) to form a trimethylammonium salt.
Anion Exchange: The counter-ion is exchanged to a non-nucleophilic anion like triflate to enhance the subsequent radiolabeling step.
This multi-step synthesis provides the necessary precursor for the efficient and rapid incorporation of the ¹⁸F-label.
Development of ¹⁸F-Labeled Prosthetic Agents
Prosthetic agents are small, reactive molecules that are first radiolabeled with ¹⁸F and then conjugated to a larger biomolecule under mild conditions. This two-step approach is often preferred for labeling sensitive biomolecules that cannot withstand the conditions of direct radiofluorination. guidechem.com
As mentioned, this compound is instrumental in preparing the precursor for the prosthetic group 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). mdpi.com This prosthetic group is particularly useful due to its ability to readily react with primary and secondary amines on biomolecules to form stable amide bonds. The tetrafluorophenyl (TFP) ester is a good leaving group, facilitating the acylation reaction under mild conditions.
The radiolabeling of the precursor to form [¹⁸F]F-Py-TFP is typically achieved by nucleophilic substitution with [¹⁸F]fluoride. The reaction is often carried out at elevated temperatures in the presence of a phase-transfer catalyst, such as a kryptofix/potassium carbonate complex, to enhance the reactivity of the fluoride (B91410) ion. The resulting [¹⁸F]F-Py-TFP can then be purified and used to label a variety of targeting vectors, such as peptides and antibodies, for PET imaging of specific biological targets like tumors or receptors. nih.gov
| Precursor | Reaction Conditions | Radiochemical Yield (RCY) | Synthesis Time |
|---|---|---|---|
| N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium triflate | [¹⁸F]KF/Kryptofix 2.2.2, MeCN, 110 °C | 75 ± 5% | 25 min |
Application in Fluorescent Chemosensors
Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. nih.gov The design of these sensors often involves a fluorophore (the signaling unit) and a receptor (the recognition unit) that selectively binds to the target analyte. While nicotinic acid and its derivatives can exhibit fluorescence, and fluorination can modulate these properties, there is currently a lack of specific research literature detailing the direct application of this compound as a key building block in the synthesis of fluorescent chemosensors. nih.govmdpi.com The development of fluorescent probes often utilizes various heterocyclic scaffolds, but the specific incorporation of the this compound moiety for this purpose has not been prominently reported. nih.gov
Enzyme Substrate Specificity Studies in Esterases
Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds. Studying the substrate specificity of these enzymes is crucial for understanding their biological roles and for their application in biocatalysis and drug metabolism. rsc.orgeie.gr Fluorinated esters can be valuable tools in these studies as the fluorine atom can influence the electronic properties of the ester and its interaction with the enzyme's active site.
However, specific studies detailing the use of this compound as a substrate to probe the specificity of various esterases are not extensively documented in the available scientific literature. While the hydrolysis of various esters, including fluorinated ones, by esterases is a broad area of research, the kinetic parameters (such as Km and kcat) for the enzymatic hydrolysis of this compound by different esterases have not been widely reported. janelia.orgmonash.edu Therefore, its specific utility in differentiating esterase activities or in detailed substrate specificity profiling remains an area for potential future investigation.
Advanced Research Topics and Future Directions
Development of Novel Catalytic Systems for Methyl 2-Fluoronicotinate Transformations
The chemical modification of the this compound core is essential for creating diverse molecular architectures. Future research is increasingly focused on developing novel catalytic systems that offer high efficiency, selectivity, and functional group tolerance.
One promising area is the use of transition-metal catalysis for C-H functionalization. Rhodium(III)-catalyzed systems, for instance, have been successfully employed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach allows for the direct introduction of substituents onto the pyridine (B92270) ring, avoiding the need for pre-functionalized starting materials. nih.gov The development of similar catalysts tailored for the specific electronic properties of this compound could enable direct C-H activation at various positions on the pyridine ring, opening new avenues for derivatization.
Another key transformation is the reduction of the pyridine ring to yield highly valuable fluorinated piperidines, which are significant structural motifs in active pharmaceutical ingredients. sciencedaily.comacs.org Palladium-catalyzed heterogeneous hydrogenation has emerged as a robust method for this transformation, capable of selectively reducing fluoropyridines while tolerating other aromatic systems. acs.org Future work in this area could focus on developing catalysts that provide enhanced diastereoselectivity and enantioselectivity in the hydrogenation of substituted this compound derivatives. acs.org
| Catalytic System | Transformation Type | Potential Application for this compound | Key Advantages |
|---|---|---|---|
| Rhodium(III) Complexes | C-H Functionalization | Direct introduction of alkyl/aryl groups onto the pyridine ring. | High atom economy, avoids pre-functionalization. nih.gov |
| Heterogeneous Palladium | Pyridine Ring Hydrogenation | Synthesis of fluorinated piperidine (B6355638) derivatives. | Robust, chemoselective, and allows for the creation of 3D structures. sciencedaily.comacs.org |
| Visible-Light Photocatalysis | Dearomatization/Functionalization | Introduction of complex functional groups under mild conditions. | Uses light as a renewable energy source, enables novel transformations. sciencedaily.com |
Asymmetric Synthesis Utilizing this compound Scaffolds
The generation of chiral molecules from achiral starting materials is a cornerstone of modern drug discovery. uwindsor.ca Asymmetric synthesis provides a pathway to enantiomerically pure compounds, which is crucial as different enantiomers of a drug can have vastly different biological activities. nih.govmdpi.com The this compound scaffold is an ideal starting point for the asymmetric synthesis of complex nitrogen-containing heterocycles. nih.gov
One established strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the nicotinate (B505614) structure, directing subsequent reactions to occur stereoselectively. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. uvic.ca
More advanced approaches focus on chiral catalysis. Organocatalysis, for example, uses small organic molecules to catalyze asymmetric reactions, such as Michael additions or Mannich reactions, on derivatives of this compound. mdpi.com Chiral phosphoric acids and bifunctional thiourea (B124793) systems are examples of catalysts that can promote highly enantioselective transformations. mdpi.commdpi.com Furthermore, transition-metal complexes with chiral ligands can be employed for asymmetric hydrogenations or cycloadditions, converting the prochiral nicotinate ring into a chiral piperidine or other complex structures with high enantiomeric excess (ee). nih.gov
Future research will likely focus on developing novel catalytic systems that can achieve high levels of stereocontrol in reactions involving the this compound core, enabling the efficient synthesis of complex, optically pure drug candidates. nih.govmdpi.com
Mechanistic Studies of Biological Interactions with this compound and its Metabolites
Understanding the molecular mechanisms by which a compound and its metabolites interact with biological systems is fundamental to pharmacology. nih.gov For this compound and its derivatives, detailed mechanistic studies are crucial for elucidating their mode of action, identifying potential off-target effects, and optimizing their therapeutic potential.
Advanced analytical techniques are required to study the kinetics of these biological interactions. nih.gov Methods such as stopped-flow analysis and surface plasmon resonance can provide real-time data on the rates of binding and dissociation between a small molecule and its protein target, offering insights into the mechanism of action. nih.govnih.gov These techniques can determine key kinetic parameters, which are essential for understanding the drug-target relationship. nih.gov
Furthermore, the study of metabolites is critical, as the biological activity of a drug is often influenced by its metabolic products. nih.govmdpi.com "Activity metabolomics" is an emerging field that aims to identify biologically active metabolites and understand their impact on cellular physiology. nih.gov By incubating this compound with liver S9 fractions or other metabolic systems, potential metabolites can be generated. doi.org These metabolites can then be isolated and screened for biological activity and their own target interactions. This approach can reveal whether a metabolite contributes to the therapeutic effect or is responsible for potential side effects. doi.org Future studies should employ these advanced methodologies to build a comprehensive picture of the biological journey of this compound, from initial target binding to the activity of its metabolic products. nih.gov
| Analytical Method | Information Gained | Application to this compound Research |
|---|---|---|
| Stopped-Flow Analysis | Binding kinetics (association/dissociation rates). nih.gov | Characterizing the interaction of the compound with its primary biological target. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics and affinity of interactions. nih.gov | Quantifying the binding strength and kinetics with target proteins. |
| Activity Metabolomics | Identification of biologically active metabolites. nih.gov | Determining if metabolites contribute to the overall pharmacological profile. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of parent compound and metabolites. doi.org | Monitoring metabolic stability and identifying metabolic products in biological matrices. |
Exploration of New Pharmacological Applications Beyond Current Scope
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. mdpi.combenthamscience.com The unique electronic properties of the C-F bond can modulate the pKa of nearby functional groups and improve membrane permeability. mdpi.com These benefits suggest that derivatives of this compound could have broad therapeutic potential.
Future research should explore the application of these scaffolds in therapeutic areas where fluorinated compounds have already shown promise. For example, many successful anticancer agents contain fluorine. mdpi.comnih.gov The this compound core could be elaborated to target key pathways in cancer biology, such as those involved in immunotherapy or signal transduction. nih.gov Fluorinated derivatives have shown promise as IDO1 inhibitors and CD73 inhibitors, which are important targets in the tumor microenvironment. nih.gov
Additionally, the pyridine nucleus is a common feature in antimicrobial agents. nih.gov The S-(-) enantiomer of the fluorinated quinolone ofloxacin, for example, is a potent DNA gyrase inhibitor. nih.gov By modifying the this compound structure, novel derivatives could be synthesized and screened for activity against a range of bacterial and fungal pathogens, potentially leading to new classes of anti-infective drugs. The versatility of the fluoronicotinate scaffold provides a rich platform for discovering new pharmacological applications. nih.govmdpi.com
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign, reducing waste and energy consumption. Applying these principles to the synthesis of this compound and its precursors is an important area for future research.
A key metric for evaluating the sustainability of a chemical process is the Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product. semanticscholar.org Traditional multi-step syntheses often have high PMI values. One green chemistry approach is to develop more direct and atom-economical synthetic routes. For example, selective direct fluorination using fluorine gas can be a one-step process that compares very favorably with traditional multi-step methods in terms of PMI and other green metrics. semanticscholar.orgacsgcipr.org
| Green Chemistry Principle | Application in Synthesis | Potential Impact |
|---|---|---|
| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. unibe.ch | Reduces waste generation. |
| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives like 2-MeTHF. unibe.ch | Improves process safety and reduces environmental impact. |
| Process Mass Intensity (PMI) Reduction | Developing shorter, more efficient synthetic routes. semanticscholar.org | Minimizes material usage and waste. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. nih.govacs.org | Increases efficiency and reduces waste. |
Q & A
Q. What are the key safety protocols for handling Methyl 2-fluoronicotinate in laboratory settings?
this compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (H315, H319, H335). Researchers should use personal protective equipment (PPE), including gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for at least 15 minutes and seek medical attention .
Q. How can this compound be synthesized, and what are the critical reaction conditions?
A common synthetic route involves amidation of commercially available this compound with amines (e.g., 2,4-difluorobenzylamine) under reflux conditions. Yields (~70%) depend on precise stoichiometry, solvent choice (e.g., DMF or THF), and reaction time. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >97% purity .
Q. What spectroscopic methods are recommended for characterizing this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) verify molecular weight and purity. For fluorinated analogs, ¹⁹F NMR is particularly useful to confirm substitution patterns .
Advanced Research Questions
Q. How can conflicting data on reaction yields or byproduct formation be resolved in this compound-based syntheses?
Discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent polarity). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. Analytical techniques like liquid chromatography–mass spectrometry (LC-MS) help track byproducts. Cross-validation with computational models (e.g., DFT calculations) may explain mechanistic outliers .
Q. What strategies optimize the regioselectivity of fluorination in nicotinate derivatives like this compound?
Regioselectivity is influenced by electron-withdrawing groups and reaction media. For example, using bulky bases (e.g., LDA) in anhydrous THF can direct fluorination to the 2-position. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or in situ IR monitoring .
Q. How can ion mobility spectrometry (IMS) enhance the analysis of this compound adducts?
Collision cross-section (CCS) values predicted for adducts (e.g., [M+H]⁺ or [M+Na]⁺) enable precise identification in complex mixtures. Calibration with standards and coupling IMS with high-resolution MS improves selectivity, especially for isomers or metabolites .
Q. What role does this compound play in developing bioactive compounds, and how are structure-activity relationships (SAR) evaluated?
As a fluorinated nicotinate scaffold, it serves as a precursor for kinase inhibitors or antimicrobial agents. SAR studies involve iterative synthesis of analogs (e.g., 5a–5v) with systematic substitutions. Biological assays (e.g., IC₅₀ determination) and molecular docking validate target interactions .
Methodological Considerations
Q. What statistical approaches ensure reproducibility in this compound experiments?
Triplicate measurements with independent replicates reduce variability. Use ANOVA for comparing means across experimental groups. Report confidence intervals (e.g., 95%) and effect sizes. Transparent reporting of outliers and exclusion criteria is critical .
Q. How should researchers document synthetic procedures for this compound derivatives to meet journal standards?
Follow IUPAC nomenclature and include:
- Detailed synthetic protocols (reagents, temperatures, times).
- Full spectroscopic data (NMR shifts, MS peaks, HPLC retention times).
- Purity assessments (e.g., elemental analysis). Journals like Medicinal Chemistry Research require these details for reproducibility .
Q. What ethical and regulatory guidelines apply to studies involving this compound in drug discovery?
Preclinical studies must comply with ICH guidelines for Good Laboratory Practice (GLP). Include safety data (e.g., acute toxicity) in investigator brochures. For human trials, obtain ethics committee approval and document informed consent processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
